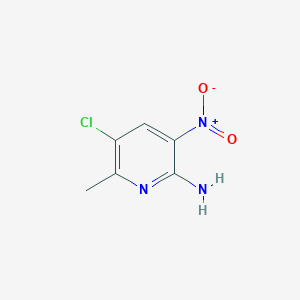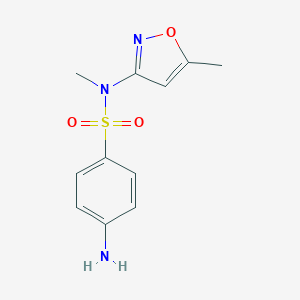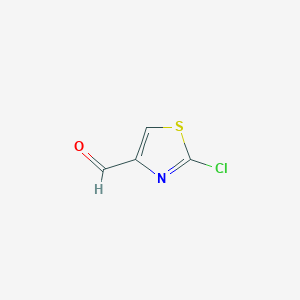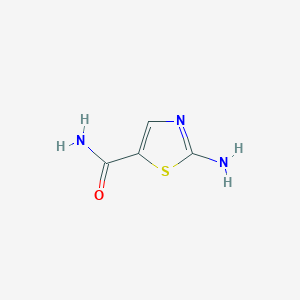
5-Chloro-6-méthyl-3-nitropyridin-2-amine
Vue d'ensemble
Description
5-Chloro-6-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position. This compound is used in various scientific research applications due to its unique chemical properties .
Applications De Recherche Scientifique
5-Chloro-6-methyl-3-nitropyridin-2-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and dyes.
Analyse Biochimique
Biochemical Properties
It is known that the compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .
Molecular Mechanism
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, which is not an electrophilic aromatic substitution . This could potentially influence its interactions with biomolecules.
Temporal Effects in Laboratory Settings
The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-nitropyridin-2-amine typically involves the nitration of 6-chloro-3-methylpyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of 5-Chloro-6-methyl-3-nitropyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-methyl-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH).
Major Products Formed
Oxidation: 5-Amino-6-methyl-3-nitropyridin-2-amine.
Reduction: 5-Chloro-6-methyl-3-nitropyridin-2-oxide.
Substitution: Various substituted pyridines depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methyl group contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-5-methyl-3-nitropyridin-2-amine
- 5-Chloro-6-methyl-3-nitropyridin-2-oxide
- 5-Amino-6-methyl-3-nitropyridin-2-amine
Uniqueness
5-Chloro-6-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of chemical reactivity .
Propriétés
IUPAC Name |
5-chloro-6-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXAFHSNZJIEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482444 | |
| Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56960-82-8 | |
| Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)





